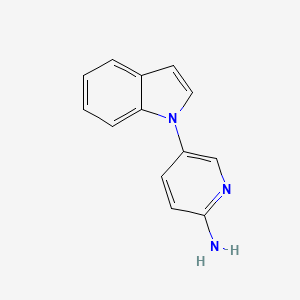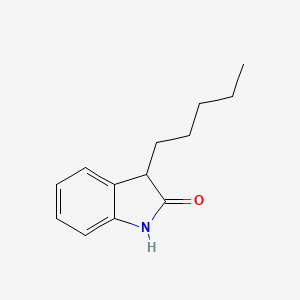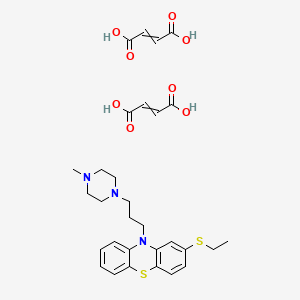
1-(3-Bromophenyl)-2-(4-chlorophenyl)ethyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromophenyl)-2-(4-chlorophenyl)ethyne is an organic compound characterized by the presence of bromine and chlorine atoms attached to phenyl rings, which are connected by an ethyne (acetylene) linkage
Vorbereitungsmethoden
The synthesis of 1-(3-Bromophenyl)-2-(4-chlorophenyl)ethyne typically involves the coupling of 3-bromophenylacetylene with 4-chlorophenylacetylene under specific reaction conditions. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial production methods may involve similar coupling reactions but on a larger scale, with optimized conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(3-Bromophenyl)-2-(4-chlorophenyl)ethyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethyne linkage to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromophenyl)-2-(4-chlorophenyl)ethyne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving the interaction of halogenated aromatic compounds with biological systems, providing insights into their behavior and potential toxicity.
Medicine: Research into the compound’s potential therapeutic effects, such as its use as an intermediate in the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: It may be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(3-Bromophenyl)-2-(4-chlorophenyl)ethyne exerts its effects depends on its interaction with molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The ethyne linkage provides rigidity to the molecule, affecting its overall conformation and interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(3-Bromophenyl)-2-(4-chlorophenyl)ethyne include:
1-(3-Bromophenyl)-2-(4-fluorophenyl)ethyne: Similar structure but with a fluorine atom instead of chlorine, which can affect its reactivity and applications.
1-(3-Chlorophenyl)-2-(4-bromophenyl)ethyne: The positions of bromine and chlorine are swapped, potentially leading to different chemical and biological properties.
1-(3-Bromophenyl)-2-(4-methylphenyl)ethyne: The presence of a methyl group instead of chlorine can significantly alter the compound’s behavior and applications.
The uniqueness of this compound lies in its specific combination of halogen atoms and the ethyne linkage, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C14H8BrCl |
|---|---|
Molekulargewicht |
291.57 g/mol |
IUPAC-Name |
1-bromo-3-[2-(4-chlorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8BrCl/c15-13-3-1-2-12(10-13)5-4-11-6-8-14(16)9-7-11/h1-3,6-10H |
InChI-Schlüssel |
ZPFYDZUPFDBBOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C#CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5S,5aR,8aS,9R)-5-[[(2R,4aR,6R,7S,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14114404.png)

![(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoate](/img/structure/B14114415.png)

![N-[2-(diethoxyphosphoryl)-ethyl]methacrylamide](/img/structure/B14114438.png)

![(4-chlorophenyl) (3E)-3-[(3,4-dichlorophenyl)methoxyimino]propanoate](/img/structure/B14114447.png)
![(E)-(2,9-dimethyl-3,5-diphenylfuro[3,2-g]chromen-7-ylidene)hydrazine](/img/structure/B14114454.png)
![ethyl (2Z)-2-[(2-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B14114462.png)
![12-Amino-2-phenylpyrano[2,3-a]acridin-4-one](/img/structure/B14114468.png)


![6-(Morpholin-4-yl)-2,3-bis[4-(morpholin-4-yl)phenyl]quinoxaline](/img/structure/B14114486.png)
![2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14114503.png)
